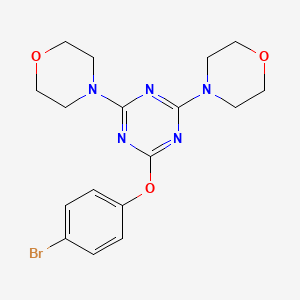![molecular formula C16H14N4O2S B5071814 7-amino-2-methyl-5-(4-methylsulfanylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5071814.png)
7-amino-2-methyl-5-(4-methylsulfanylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-2-methyl-5-(4-methylsulfanylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, a methylsulfanylphenyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-methyl-5-(4-methylsulfanylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 7-amino-5-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-di-p-tolyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile with various reagents . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-amino-2-methyl-5-(4-methylsulfanylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
7-amino-2-methyl-5-(4-methylsulfanylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-amino-2-methyl-5-(4-methylsulfanylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile: This compound has similar structural features but with a chlorophenyl group instead of a methylsulfanylphenyl group.
7-amino-5-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-di-p-tolyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile: This compound has a methoxyphenyl group and a thioxo group, making it structurally similar but functionally different.
Uniqueness
The uniqueness of 7-amino-2-methyl-5-(4-methylsulfanylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit CDK2 and its potential as an antimicrobial and anticancer agent make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
7-amino-2-methyl-5-(4-methylsulfanylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-8-19-15(21)13-12(9-3-5-10(23-2)6-4-9)11(7-17)14(18)22-16(13)20-8/h3-6,12H,18H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJQAHHJZBSOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5071731.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide](/img/structure/B5071736.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B5071741.png)
![4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpiperazin-2-one](/img/structure/B5071746.png)
![1-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylpiperidine](/img/structure/B5071752.png)
methanone](/img/structure/B5071754.png)
![1-(4-chlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B5071761.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)benzoic acid](/img/structure/B5071778.png)
![7-[(4-CHLOROPHENYL)SULFANYL]-8-METHYL-2H,5H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B5071786.png)
![4-[3-(2,3-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5071790.png)


![5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5071815.png)

